3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a pyrazole ring, a thiophene-substituted pyridine, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions
Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of Benzamide: The benzamide group is introduced by reacting the pyrazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of Thiophene-Substituted Pyridine: The final step involves coupling the benzamide derivative with a thiophene-substituted pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridine moieties, using reagents such as sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Sodium hydride, organolithium reagents, or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic transformations.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide
- 3-(1H-pyrazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
- 3-(1H-pyrazol-1-yl)-N-((5-(pyridin-2-yl)pyridin-3-yl)methyl)benzamide
Uniqueness
3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of the thiophene-substituted pyridine, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for the compound is C19H16N4O2S. It consists of a pyrazole ring connected to a thiophene-substituted pyridine moiety through a benzamide linkage. The unique structural features contribute to its biological properties.
Antiproliferative Effects
Research has indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related pyrazole derivatives have shown submicromolar activity against pancreatic cancer cells (MIA PaCa-2), suggesting that the compound may also possess similar properties. The mechanism involves modulation of the mTORC1 pathway and autophagy processes:
- mTORC1 Inhibition : The compound potentially reduces mTORC1 activity, leading to increased autophagy under basal conditions, which can disrupt cancer cell survival mechanisms .
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Modulation : The pyrazole moiety allows for interaction with various enzymes involved in cell proliferation and survival.
- Autophagic Flux Disruption : By interfering with mTORC1 reactivation during nutrient refeed conditions, the compound may impair autophagic flux, leading to the accumulation of autophagy markers such as LC3-II .
Case Studies
Several studies have explored the biological implications of pyrazole derivatives:
- Anticancer Activity : A study focused on N-benzyl-pyrazole derivatives found that specific substitutions led to enhanced antiproliferative effects and metabolic stability. The compounds showed differential effects on autophagy, indicating potential as novel anticancer agents .
- Anti-Tubercular Activity : Another investigation into substituted benzamide derivatives highlighted their efficacy against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values as low as 1.35 μM. This suggests that similar modifications in structure could enhance anti-infective properties .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzamide and pyrazole rings significantly influence biological activity:
Compound Modification | Effect on Activity |
---|---|
Electron-withdrawing groups at para position | Increased potency |
Alkyl substitutions on pyrazole | Enhanced solubility and bioavailability |
Thiophene substitution | Improved interaction with target proteins |
These findings underline the importance of structural optimization in developing potent bioactive compounds.
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-20(16-4-1-5-18(11-16)24-8-3-7-23-24)22-13-15-10-17(14-21-12-15)19-6-2-9-26-19/h1-12,14H,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHCBJQVTKLXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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